Vinyl acetate vinyl alcohol polymer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

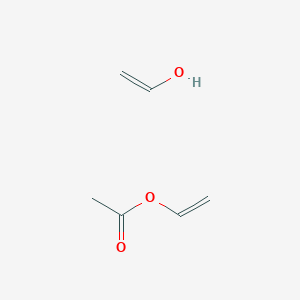

IUPAC Name |

ethenol;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H4O/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWOYBZYFNRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25213-24-5, 107122-20-3 | |

| Record name | Vinyl acetate-vinyl alcohol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25213-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107122-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601045916 | |

| Record name | Ethenyl acetate polymer with ethenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25213-24-5 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Polyvinyl Acetate-Alcohol (Polyvinyl Alcohol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of polyvinyl acetate-alcohol, more commonly known as polyvinyl alcohol (PVA). PVA is a synthetic polymer valued for its biocompatibility, low protein adhesion, and tunable physicochemical properties, making it a significant excipient in pharmaceutical formulations and drug delivery systems.[1][2] This document details the synthesis, key properties, and analytical methodologies essential for the thorough characterization of PVA.

Synthesis of Polyvinyl Alcohol

Unlike many polymers, PVA is not synthesized by the polymerization of its corresponding monomer, vinyl alcohol, because it is thermodynamically unstable and tautomerizes to acetaldehyde. Instead, PVA is produced through the hydrolysis of polyvinyl acetate (PVAc).[3] This process, also known as alcoholysis, involves the replacement of acetate groups with hydroxyl groups. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in the presence of an alcohol like methanol or ethanol.[1][3][4]

The extent of this reaction, known as the degree of hydrolysis, is a critical parameter that dictates the final properties of the PVA.[3] By controlling the reaction conditions, various grades of PVA with different degrees of hydrolysis and molecular weights can be produced.[5]

Physicochemical Properties

The properties of PVA are largely governed by its molecular weight and degree of hydrolysis. These two parameters influence its solubility, thermal stability, and mechanical strength. Commercial grades of PVA are often designated by these characteristics.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for various grades of polyvinyl alcohol.

Table 1: General Properties of Polyvinyl Alcohol

| Property | Value | References |

| Density | 1.19–1.31 g/cm³ | [9] |

| Molecular Formula | (C₂H₄O)ₓ | [9] |

| pH (5% aqueous solution) | 5.0–6.5 | [1] |

Table 2: Thermal Properties of Polyvinyl Alcohol Grades

| Degree of Hydrolysis | Molecular Weight ( g/mol ) | Glass Transition Temperature (T g ) | Melting Point (T m ) | Decomposition Temperature | References |

| Partially Hydrolyzed | 26,300 - 30,000 | 75–85 °C | 180–190 °C | > 200 °C | [1][10] |

| Fully Hydrolyzed | Varies | ~85 °C | ~230 °C | > 200 °C | [10] |

| Not Specified | 25,000 - 300,000 | 75–85 °C | 212–267 °C | > 220 °C | [9][11] |

Table 3: Molecular Weight and Degree of Hydrolysis of Commercial PVA Grades

| PVA Grade | Degree of Hydrolysis (%) | Molecular Weight ( g/mol ) | Viscosity (mPa·s, 4% aq. sol.) | References |

| Partially Hydrolyzed | 86.5 - 89 | 26,300 - 30,000 | Not Specified | [1] |

| Partially Hydrolyzed | 87 - 89 | 85,000 - 124,000 | Not Specified | [12] |

| Fully Hydrolyzed | >98 | Varies | Not Specified | [10] |

| Various Commercial Grades | 87 - >99 | 30,000 - 205,000 | 4 - 65 | [9] |

Experimental Protocols for Characterization

A comprehensive characterization of PVA involves a suite of analytical techniques to determine its chemical structure, thermal properties, and molecular weight distribution.

Overall Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a PVA sample.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PVA sample, confirming the conversion of acetate groups to hydroxyl groups.

Methodology:

-

Sample Preparation:

-

For solid samples, a small amount of PVA powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a thin film of PVA can be cast from an aqueous solution onto a suitable substrate.[4]

-

Attenuated Total Reflectance (ATR-FTIR) can also be used, where the sample is pressed directly against the ATR crystal.[13]

-

-

Instrument Parameters:

-

Data Interpretation:

-

O-H Stretching: A broad and strong absorption band between 3200 and 3600 cm⁻¹ indicates the presence of hydroxyl groups.[4]

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to the alkyl C-H stretching.

-

C=O Stretching: The absence or significant reduction of a strong peak around 1735-1750 cm⁻¹ confirms the hydrolysis of the acetate groups from the PVAc precursor.

-

C-O Stretching: A strong band around 1090-1150 cm⁻¹ is characteristic of the C-O stretching of the secondary alcohol groups.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the degree of hydrolysis and the tacticity (stereochemical arrangement) of the polymer chain.[5]

Methodology:

-

Sample Preparation:

-

Instrument Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Nuclei: ¹H and ¹³C NMR are commonly used.

-

Temperature: Analysis is typically performed at room temperature.

-

-

Data Interpretation:

-

¹H NMR:

-

The protons of the methine group (-CH(OH)-) typically appear around 3.8-4.1 ppm.

-

The protons of the methylene group (-CH₂-) appear as a multiplet around 1.4-1.7 ppm.[17]

-

The residual acetate methyl protons in partially hydrolyzed PVA appear around 2.0-2.1 ppm. The integration of this peak relative to the backbone protons allows for the calculation of the degree of hydrolysis.

-

-

¹³C NMR: Provides more detailed information about the tacticity (isotactic, syndiotactic, atactic) of the polymer chain.[5]

-

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and transitions of PVA.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.

Methodology (based on ISO 11358 and ASTM E1131): [18][19][20]

-

Sample Preparation:

-

A small amount of the PVA sample (typically 5-15 mg) is placed in a TGA pan (e.g., alumina or platinum).[20]

-

-

Instrument Parameters:

-

Instrument: A thermogravimetric analyzer.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-700 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[21]

-

Atmosphere: Typically an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[20]

-

-

Data Interpretation:

-

The TGA thermogram plots weight loss versus temperature.

-

Initial weight loss at lower temperatures (below ~150 °C) is usually attributed to the loss of absorbed water.

-

The onset of significant weight loss indicates the beginning of thermal decomposition. For PVA, this is typically above 200 °C.[10]

-

The temperature at which the maximum rate of weight loss occurs (from the derivative thermogravimetric, DTG, curve) is an indicator of the polymer's thermal stability.

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion.

Methodology (based on ASTM D3418): [22][23][24]

-

Sample Preparation:

-

A small amount of the PVA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

-

Instrument Parameters:

-

Instrument: A differential scanning calorimeter.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heat: Heat from ambient to a temperature above the melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition.

-

Second Heat: Heat the sample again at a constant rate (e.g., 10 °C/min) to a temperature above the melting point. The data from the second heating scan is typically used for analysis.

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is used.

-

-

Data Interpretation:

-

Glass Transition (Tg): A step-like change in the baseline of the DSC thermogram. For PVA, this is typically in the range of 75-85 °C.[10][25]

-

Melting Point (Tm): An endothermic peak in the thermogram. The peak temperature is taken as the melting point. The Tm of PVA depends on the degree of hydrolysis and crystallinity.[26]

-

Enthalpy of Fusion (ΔH f ): The area under the melting peak, which can be used to estimate the degree of crystallinity.

-

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a technique used to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and polydispersity index (PDI) of the polymer.

Methodology:

-

Sample Preparation:

-

Dissolve the PVA sample in a suitable mobile phase to a known concentration. Aqueous buffers are commonly used for water-soluble PVA.

-

-

Instrument Parameters:

-

Instrument: A GPC/SEC system equipped with a pump, injector, column set, and detector (typically a refractive index, RI, detector).

-

Columns: Columns packed with porous beads that separate molecules based on their hydrodynamic volume. For aqueous applications, columns like those with a hydrophilic stationary phase are used.

-

Mobile Phase (Eluent): An aqueous buffer (e.g., phosphate buffer with sodium nitrate) is often used to ensure good solubility and minimize interactions with the column packing material.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[27]

-

Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., pullulan or polyethylene oxide standards for aqueous GPC).

-

-

Data Interpretation:

-

The chromatogram shows the distribution of polymer chains as a function of elution volume.

-

Larger molecules elute first, while smaller molecules elute later.

-

The calibration curve is used to convert the elution volumes to molecular weights.

-

The data analysis software calculates Mn, Mw, and PDI (Mw/Mn).

-

Applications in Drug Development

The well-characterized properties of PVA make it a versatile excipient in various pharmaceutical applications:

-

Tablet Coating: Its film-forming properties are utilized to create protective and functional coatings for tablets.[1]

-

Binder in Tablets: PVA acts as a binder in wet granulation processes.

-

Controlled Release Formulations: The viscosity and swelling characteristics of different PVA grades can be tailored for sustained or controlled drug release.

-

Ophthalmic Formulations: Its biocompatibility and mucoadhesive properties make it suitable for use in eye drops to increase residence time.

-

Hydrogels for Drug Delivery and Tissue Engineering: PVA can be cross-linked to form hydrogels for encapsulating and delivering therapeutic agents.

A thorough characterization of the specific grade of PVA is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical product. The methodologies outlined in this guide provide a framework for achieving a comprehensive understanding of this important polymer.

References

- 1. fao.org [fao.org]

- 2. Poly(vinyl alcohol) | 9002-89-5 [chemicalbook.com]

- 3. library.e.abb.com [library.e.abb.com]

- 4. scielo.br [scielo.br]

- 5. The synthesis of high molecular weight partially hydrolysed poly(vinyl alcohol) grades suitable for nanoparticle fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Physical properties of polyvinyl alcohol-www.elephchem.com [elephchem.com]

- 10. mwpva.com [mwpva.com]

- 11. NMR Spectroscopy for the Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer | USP-NF [uspnf.com]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. infinitalab.com [infinitalab.com]

- 18. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]

- 19. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 20. Standards and ISO methods for gel permeation chromatography calibration [eureka.patsnap.com]

- 21. store.astm.org [store.astm.org]

- 22. en.usb-lab.com [en.usb-lab.com]

- 23. scribd.com [scribd.com]

- 24. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns [mdpi.com]

- 26. jordilabs.com [jordilabs.com]

- 27. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of polyvinyl acetate (PVAc) into polyvinyl alcohol (PVA), a critical process for producing a versatile polymer with wide-ranging applications in the pharmaceutical, biomedical, and chemical industries. This document details the underlying reaction mechanisms, experimental protocols, and the influence of various parameters on the final product characteristics.

Introduction

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer valued for its excellent film-forming, emulsifying, and adhesive properties.[1] Unlike many polymers, PVA is not synthesized directly from its corresponding monomer, vinyl alcohol, because it is unstable and tautomerizes to acetaldehyde.[1][2] Consequently, PVA is commercially produced through a two-step process: the polymerization of vinyl acetate to polyvinyl acetate (PVAc), followed by the hydrolysis (or alcoholysis) of PVAc.[2][3]

The properties of the resulting PVA, such as its water solubility, chemical resistance, and mechanical strength, are highly dependent on two key parameters: the degree of polymerization (DP) and the degree of hydrolysis (DH).[4][5] The degree of hydrolysis, which represents the percentage of acetate groups replaced by hydroxyl groups, is a critical factor that can be controlled during the manufacturing process to tailor the PVA for specific applications.[4] PVAs are generally classified as partially hydrolyzed (DH 85-89%) or fully hydrolyzed (DH >98%).

This guide will delve into the core aspects of the hydrolysis of PVAc, providing researchers and professionals with the necessary knowledge to understand and control this important chemical process.

Reaction Mechanisms

The conversion of PVAc to PVA can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification/Alcoholysis)

Base-catalyzed hydrolysis, also known as saponification or alcoholysis, is the most common method used in industrial PVA production due to its faster reaction rates and economic advantages.[6] The reaction is typically carried out in an alcohol solvent, most commonly methanol, with a strong base as the catalyst, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methylate.[4][7]

The mechanism involves the nucleophilic attack of an alkoxide ion (e.g., methoxide from methanol and NaOH) on the carbonyl carbon of the acetate group in the PVAc chain. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a PVA hydroxyl group and a methyl acetate byproduct.[8]

Reaction Scheme:

[-(CH₂-CH(OCOCH₃))ₙ-] (PVAc) + nCH₃OH (Methanol) --(NaOH)--> [-(CH₂-CH(OH))ₙ-] (PVA) + nCH₃COOCH₃ (Methyl Acetate)[4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of PVAc is also possible but is generally much slower than the base-catalyzed process.[6] This method typically employs strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts, often in an aqueous or aqueous-acetic acid medium.[6][9] One of the advantages of acid-catalyzed hydrolysis is the potential for better control over the distribution of the remaining acetate groups, leading to a more random copolymer structure.[6]

The mechanism involves the protonation of the carbonyl oxygen of the acetate group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or an alcohol.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale hydrolysis of PVAc.

Base-Catalyzed Hydrolysis of PVAc in Methanol

This protocol describes a typical procedure for the base-catalyzed alcoholysis of PVAc using sodium hydroxide in methanol.

Materials:

-

Polyvinyl acetate (PVAc)

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Deionized water

Procedure:

-

Dissolution of PVAc: Dissolve a known amount of PVAc in anhydrous methanol in a reaction vessel equipped with a stirrer and a reflux condenser. The concentration of the PVAc solution can be varied, but a common starting point is a 10-30% (w/w) solution.[3]

-

Catalyst Preparation: Prepare a solution of NaOH in methanol. The concentration of the catalyst solution will depend on the desired degree of hydrolysis and reaction rate.

-

Initiation of Hydrolysis: While stirring the PVAc solution at a controlled temperature (typically between 30-65°C), add the methanolic NaOH solution.[10][11]

-

Reaction: Continue stirring the mixture. As the hydrolysis proceeds, the PVA will precipitate from the methanolic solution. The reaction time can be varied from minutes to hours to achieve the desired degree of hydrolysis.[8]

-

Termination and Neutralization: To stop the reaction, an acid, such as acetic acid, can be added to neutralize the basic catalyst.[10]

-

Purification: The precipitated PVA is collected by filtration and washed multiple times with methanol to remove byproducts like sodium acetate and unreacted reagents.[4]

-

Drying: The purified PVA is then dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[12]

Determination of the Degree of Hydrolysis by Titration

This protocol outlines a common method for determining the degree of hydrolysis of the synthesized PVA.[13]

Materials:

-

Dried Polyvinyl Alcohol (PVA) sample

-

Dilute methanol (e.g., 3 in 5 parts water)

-

Phenolphthalein indicator

-

0.2 N Sodium hydroxide (NaOH) solution (standardized)

-

0.2 N Hydrochloric acid (HCl) solution (standardized)

Procedure:

-

Sample Preparation: Accurately weigh about 1 g of the dried PVA sample and transfer it to a 250-mL conical flask with a reflux condenser.

-

Dispersion: Add 35 mL of dilute methanol and gently mix to ensure the solid is completely wetted.

-

Neutralization: Add a few drops of phenolphthalein and neutralize the solution with 0.2 N HCl or 0.2 N NaOH if necessary.

-

Saponification: Add a precise volume (e.g., 25.0 mL) of 0.2 N NaOH solution to the flask.

-

Reflux: Gently reflux the mixture for 1 hour.

-

Titration: After cooling, wash the condenser with 10 mL of deionized water, collecting the washings in the flask. Titrate the excess NaOH with the standardized 0.2 N HCl solution.

-

Blank Determination: Perform a blank titration using the same procedure but without the PVA sample.

-

Calculation: The degree of hydrolysis can be calculated from the amount of NaOH consumed during the saponification of the residual acetate groups.

Quantitative Data on Hydrolysis Parameters

The degree of hydrolysis is influenced by several factors, including reaction temperature, reaction time, and catalyst concentration. The following tables summarize the impact of these parameters based on various studies.

| Reaction Temperature (°C) | Reaction Time (min) | Catalyst (NaOH) Molar Ratio | Degree of Hydrolysis (%) | Reference |

| 30 | - | 0.010 - 0.025 | Proportional to concentration | [11] |

| 40 | 30 | 0.06 | - | [12] |

| 40 | 60 | - | - | [12] |

| 45 | - | 0.010 - 0.025 | Proportional to concentration | [11] |

| 60 | 30 | 0.06 | - | [12] |

| 60 | 60 | 0.06 | - | [12] |

| 80 | 30 | 0.06 | - | [12] |

| 80 | 60 | 0.06 | - | [12] |

Table 1: Effect of Reaction Conditions on the Degree of Hydrolysis of PVAc. Note: This table compiles data from multiple sources and direct percentage values for each condition were not always available in a comparable format. The general trend is that higher temperatures, longer reaction times, and higher catalyst concentrations lead to a higher degree of hydrolysis.[8][12]

| Catalyst | Catalyst Concentration | Temperature (°C) | Reaction Time (h) | Degree of Hydrolysis (%) | Reference |

| NaOH | Molar ratio 10‰ - 25‰ | 30 - 45 | - | Rate proportional to concentration | [11] |

| HCl | - | 35 | 48 | Equilibrium reached | [6] |

| H₂SO₄ | 2.5% in methanol | Reflux | - | - | [5] |

| SO₂ | 0.5 - 10% by weight of PVAc | 100 - 150 | 1 - 10 | Up to 96% | [9] |

Table 2: Comparison of Different Catalysts and Conditions for PVAc Hydrolysis.

Characterization of Polyvinyl Alcohol

The properties of the synthesized PVA are crucial for its intended application. Key characterization techniques include:

-

Degree of Hydrolysis (DH): As described in the experimental protocol, titration is a common method. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) can provide detailed information about the degree of hydrolysis and the distribution of acetate groups (blocky vs. random).[5][7][14]

-

Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PVA.[15][16][17]

-

Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and melting point (Tm) of the PVA, which are influenced by the degree of hydrolysis.[3]

Visualizing the Process

Reaction Pathway of Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of PVAc to PVA.

Experimental Workflow for PVA Synthesis

Caption: Workflow for laboratory synthesis of PVA.

Conclusion

The hydrolysis of polyvinyl acetate is a fundamental process for the production of polyvinyl alcohol, a polymer of significant industrial and scientific importance. The ability to control the degree of hydrolysis allows for the fine-tuning of PVA's properties to suit a vast array of applications, including in drug delivery systems, medical devices, and as a versatile excipient. A thorough understanding of the reaction kinetics, the influence of process parameters, and appropriate characterization techniques is essential for researchers and professionals working with this polymer. This guide provides a solid foundation for further exploration and application of PVA in various fields of research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. urfjournals.org [urfjournals.org]

- 4. fao.org [fao.org]

- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 6. pdf.hanrimwon.com [pdf.hanrimwon.com]

- 7. NMR Spectroscopy for the Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer | USP-NF [uspnf.com]

- 8. eprints.usm.my [eprints.usm.my]

- 9. US2995548A - Hydrolysis of polyvinyl acetate - Google Patents [patents.google.com]

- 10. US5914369A - Process for the preparation of polyvinyl alcohol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]

- 13. Polyvinyl Alcohol [drugfuture.com]

- 14. Proposal for USP Chapter <320>: NMR-Based Determination of Degree of Hydrolysis and Monomer Ratio in Polyvinyl Alcohols - ECA Academy [gmp-compliance.org]

- 15. agilent.com [agilent.com]

- 16. rsc.org [rsc.org]

- 17. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight Determination of Polyvinyl Alcohol-Acetate

Executive Summary

Polyvinyl alcohol (PVA), a water-soluble synthetic polymer, is produced by the hydrolysis of polyvinyl acetate (PVAc).[1][2][3][4] The molecular weight (MW) and the degree of hydrolysis (the percentage of acetate groups replaced by hydroxyl groups) are critical parameters that dictate its physical and chemical properties, such as viscosity, tensile strength, adhesive power, and solubility.[1][2] These properties are paramount in its wide range of applications, including as an emulsifier, adhesive, and in drug delivery systems.[5] Consequently, accurate determination of the molecular weight distribution of PVA-acetate copolymers is essential for quality control, product performance evaluation, and regulatory compliance. This guide provides a comprehensive overview of the principal techniques used for this purpose, offering detailed experimental protocols and data interpretation guidelines for researchers and professionals in the field.

From Polyvinyl Acetate to Polyvinyl Alcohol: A Fundamental Relationship

Unlike most vinyl polymers, PVA is not synthesized by the polymerization of its corresponding monomer, vinyl alcohol, which is unstable and tautomerizes to acetaldehyde.[6][7] Instead, PVA is prepared by the partial or complete hydrolysis (alcoholysis) of PVAc, typically using a base like sodium hydroxide in a solvent such as methanol.[1][2][3] The extent of this reaction determines the degree of hydrolysis, yielding copolymers with varying amounts of residual acetate groups.[1] This relationship is crucial as the molecular weight of the final PVA is directly dependent on the molecular weight of the precursor PVAc.

Caption: Synthesis pathway from Vinyl Acetate to Polyvinyl Alcohol-Acetate.

Core Techniques for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of PVA. The choice of method depends on the desired information (e.g., number-average, weight-average, or viscosity-average MW), the required accuracy, and the available equipment.

| Technique | Molecular Weight Average | Principle | Advantages | Disadvantages |

| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Mn, Mw, Mz, PDI | Chromatographic separation based on hydrodynamic volume. | Provides full molecular weight distribution; high throughput. | Column calibration is required; potential for polymer-column interactions.[8] |

| Viscometry | Mv | Measurement of solution viscosity, related to MW via the Mark-Houwink equation. | Low cost; simple instrumentation. | Provides only an average MW; requires polymer-solvent constants. |

| Static Light Scattering (SLS) | Mw | Measurement of the intensity of scattered light as a function of angle and concentration. | Absolute method (no calibration needed); provides radius of gyration (Rg). | Sensitive to dust and sample impurities; more complex data analysis (Zimm plots). |

| NMR Spectroscopy | Mn | Integration of signals from polymer end-groups relative to repeating monomer units. | Absolute method; provides structural information (e.g., degree of hydrolysis). | Generally limited to lower molecular weight polymers (< 20,000 g/mol ). |

Table 1. Comparison of primary techniques for PVA molecular weight determination.

Experimental Methodologies

Size-Exclusion / Gel Permeation Chromatography (SEC/GPC)

SEC is the most powerful and widely used method for analyzing the molecular weight distribution of polymers.[5] The technique separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. For PVA, which is water-soluble, the method is often referred to as aqueous GPC.[9]

Experimental Protocol:

-

System Preparation: An SEC/GPC system equipped with a pump, injector, column oven, and one or more detectors is required. A triple detector system (TDS), comprising a refractive index (RI) detector, a viscometer, and a multi-angle laser light scattering (MALLS) detector, provides the most comprehensive data, including absolute molecular weight.[1][10]

-

Sample Preparation:

-

Accurately weigh the PVA sample.

-

Dissolve the sample in the mobile phase to a known concentration (typically 1-2 mg/mL).[7]

-

For many PVA grades, dissolution requires heating (e.g., to 90°C for 30 minutes) with gentle stirring to ensure complete solvation.[1]

-

Filter the solution through a 0.45 µm membrane to remove particulates.[1]

-

-

Chromatographic Conditions: The specific conditions can vary, but a typical setup for PVA is provided in the table below.

| Parameter | Condition | Reference |

| Columns | 2 x Agilent PL aquagel-OH 40, 8 µm, 300 x 7.5 mm | [11] |

| Mobile Phase | 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7 | [11] |

| Flow Rate | 1.0 mL/min | [5][11] |

| Temperature | Detectors and columns typically set at 35-60 °C | [5][12] |

| Detectors | Refractive Index (RI) is standard. Viscometry and MALLS for absolute MW. | [1][11] |

| Calibration | Pullulan standards are commonly used for conventional calibration. | [9][11] |

| Injection Volume | 20-200 µL | [5][7] |

Table 2. Example SEC/GPC conditions for Polyvinyl Alcohol analysis.

Note: For partially hydrolyzed PVA, hydrophobic interactions between the residual acetate groups and the column's stationary phase can lead to adsorption, affecting results.[8][13] Careful selection of the mobile phase and column chemistry is critical to mitigate this effect.[8]

Caption: General experimental workflow for GPC/SEC analysis of PVA.

Viscometry

Viscometry is a classical and cost-effective method to determine the viscosity-average molecular weight (Mv).[14] It relies on the Mark-Houwink equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.[15]

[η] = K * Mvα

Where K and α are the Mark-Houwink constants, specific to the polymer-solvent-temperature system.[16]

Experimental Protocol:

-

Apparatus: An Ostwald or Ubbelohde viscometer is typically used.[15] The viscometer must be thoroughly cleaned with a suitable solvent and dried.

-

Solution Preparation:

-

Prepare a stock solution of PVA in a suitable solvent (e.g., water) at a known concentration.

-

Create a series of dilutions from the stock solution (e.g., four to five different concentrations).[15]

-

-

Measurement:

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / C) for each concentration (C).

-

Plot the reduced viscosity against concentration. The y-intercept, obtained by extrapolating the line to zero concentration, gives the intrinsic viscosity [η].[15]

-

Use the Mark-Houwink equation with known K and α values to calculate Mv.

-

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | α | Reference |

| Water | 30 | 3.388 | 0.716 | [17] |

| Water | 30 | 6.70 | 0.64 (Mn) | [18] |

| Water | 35 | 4.44 | 0.68 | [16] |

| DMSO + 0.1% LiBr | 60 | - | - | [5] |

Table 3. Selected Mark-Houwink parameters for Polyvinyl Alcohol.

Static Light Scattering (SLS)

SLS is an absolute technique for determining the weight-average molecular weight (Mw) without the need for column calibration.[19] It measures the time-averaged intensity of light scattered by a polymer solution.

Experimental Protocol:

-

Apparatus: A light scattering photometer equipped with a laser light source.

-

Sample Preparation:

-

Prepare a series of dilute solutions of PVA at different concentrations (e.g., 3-9 x 10⁻³ g/mL).[20]

-

Solutions must be meticulously clarified to remove dust and other particulates, typically by filtration through 0.2 µm filters, as these can significantly interfere with measurements.

-

-

Measurement:

-

Measure the intensity of scattered light for each solution at various angles (e.g., 40-140°).[20]

-

The refractive index increment (dn/dc) of the polymer solution must also be known or measured.

-

-

Data Analysis (Zimm Plot):

-

The data is analyzed using a Zimm plot, which is a double extrapolation of scattering data to zero concentration and zero scattering angle.[20]

-

The plot of Kc/Rθ versus sin²(θ/2) + k'c (where K is an optical constant, c is concentration, Rθ is the Rayleigh ratio, and k' is a constant) yields Mw from the common intercept of the extrapolated lines. The radius of gyration (Rg) and the second virial coefficient (A₂) can also be determined from the slopes of these lines.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for determining the degree of hydrolysis and tacticity of PVA, ¹H NMR can also be used to determine the number-average molecular weight (Mn) via end-group analysis.[21][22] This method is most effective for polymers with a relatively low molecular weight, where the end-groups are present in a detectable concentration compared to the repeating monomer units.

Experimental Protocol:

-

Sample Preparation: Dissolve the PVA sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[23][24]

-

Measurement: Acquire the ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Identify the resonance signals corresponding to the protons of the repeating vinyl alcohol units and the protons of the polymer chain's end-groups.

-

Carefully integrate the area under these respective peaks.

-

The number-average degree of polymerization (and thus Mn) can be calculated by comparing the integral of the repeating units to the integral of the end-groups, normalized by the number of protons contributing to each signal.

-

Caption: Logical workflow for Mn determination by NMR end-group analysis.

Conclusion

The determination of molecular weight for polyvinyl alcohol-acetate is a critical step in ensuring its suitability for various high-performance applications. Size-Exclusion Chromatography, particularly with triple detection, stands out as the most comprehensive method, providing a full molecular weight distribution. However, classical techniques like viscometry and static light scattering remain valuable for obtaining average molecular weights and offer cost-effective and absolute measurement capabilities, respectively. NMR provides complementary structural data and is useful for determining Mn in lower molecular weight samples. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to select the most appropriate method and accurately characterize PVA materials, leading to improved product development and quality assurance.

References

- 1. marinalg.org [marinalg.org]

- 2. fao.org [fao.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. eprints.usm.my [eprints.usm.my]

- 7. lcms.cz [lcms.cz]

- 8. Adsorption of poly(vinyl alcohol) on gel permeation chromatography columns depends on the degree of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the molecular weight of high polyvinyl alcohol (pva) by viscosity method | PPTX [slideshare.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pjsir.org [pjsir.org]

- 18. Viscosity-Molecular Weight Relationships of Poly-(Vinyl Acetate) and Poly-(Vinyl Alcohol) [jstage.jst.go.jp]

- 19. warwick.ac.uk [warwick.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chem.fsu.edu [chem.fsu.edu]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

Spectroscopic Analysis of Vinyl Acetate Copolymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of vinyl acetate copolymers. Vinyl acetate copolymers are integral to a myriad of applications, including in the pharmaceutical industry as excipients in drug delivery systems. A thorough understanding of their composition and structure is paramount to ensuring product quality and performance. This document details the experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presents quantitative data in a structured format, and illustrates the analytical workflow.

Introduction to Spectroscopic Characterization

Spectroscopic methods are powerful, non-destructive tools for elucidating the chemical structure and composition of polymeric materials.[1] For vinyl acetate copolymers, techniques such as FTIR, Raman, and NMR spectroscopy provide qualitative and quantitative information.[2][3] FTIR and Raman spectroscopy probe the vibrational modes of molecules, offering insights into the functional groups present.[1][4] NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of atomic nuclei, enabling the determination of copolymer composition and microstructure.[5][6][7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for the qualitative and quantitative analysis of vinyl acetate copolymers due to its simplicity and speed.[1][2] It is particularly effective in identifying the characteristic functional groups of the vinyl acetate and the comonomer units.

Key FTIR Spectral Features of Vinyl Acetate Copolymers

The FTIR spectrum of a vinyl acetate copolymer is characterized by the absorption bands of both the vinyl acetate and the comonomer. For ethylene-vinyl acetate (EVA) copolymers, the key absorption peaks are summarized in Table 1.

| Wavenumber (cm⁻¹) | Assignment | Monomer Unit | Reference |

| 2914 - 2950 | Saturated C-H stretching | Ethylene & Vinyl Acetate | [1][3] |

| 2847 - 2850 | Saturated C-H stretching | Ethylene & Vinyl Acetate | [1][3] |

| 1728 - 1735 | C=O stretching of the ester carbonyl | Vinyl Acetate | [1][2] |

| 1236 - 1245 | C-O stretching of the ester | Vinyl Acetate | [1][3] |

| 1020 | C-O stretching | Vinyl Acetate | [2] |

| 720 | (CH₂)n rocking (n > 4) | Ethylene | [1][8] |

| 609 | O-C=O deformation | Vinyl Acetate | [2] |

Table 1: Characteristic FTIR Absorption Bands for Ethylene-Vinyl Acetate (EVA) Copolymers.

Quantitative Analysis using FTIR

The vinyl acetate (VA) content in copolymers can be determined by measuring the ratio of the absorbance of a characteristic VA peak to a peak from the comonomer that is independent of the composition.[2][9] For EVA copolymers, the ratio of the absorbance at 1020 cm⁻¹ (C-O stretch of VA) to that at 720 cm⁻¹ (CH₂ rock of ethylene) is often used for quantification.[2][9] Another method involves the ratio of the carbonyl peak (around 1730 cm⁻¹) to an ethylene peak.[9]

Experimental Protocol: FTIR Analysis of EVA Copolymers

This protocol outlines the general steps for analyzing EVA copolymers using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory

-

EVA copolymer samples (pellets or films)

-

Software for data acquisition and analysis (e.g., Bruker OPUS®)[2][9]

Procedure:

-

Sample Preparation: No extensive sample preparation is required for ATR-FTIR. Ensure the surface of the ATR crystal is clean. Place the solid copolymer sample directly onto the ATR crystal.

-

Instrument Setup:

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

The collected spectrum will be in absorbance or transmittance. For quantitative analysis, use the absorbance spectrum.

-

Identify and integrate the area of the characteristic peaks for vinyl acetate (e.g., 1728 cm⁻¹, 1236 cm⁻¹, 1020 cm⁻¹) and ethylene (e.g., 720 cm⁻¹).[3]

-

Calculate the ratio of the peak areas to determine the relative vinyl acetate content. A calibration curve with standards of known composition is necessary for accurate quantification.

-

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR.[10] It is particularly useful for analyzing the polymer backbone and can be used for in-line process monitoring.[11]

Key Raman Spectral Features of Vinyl Acetate Copolymers

For EVA copolymers, characteristic Raman bands are observed for both monomer units. The introduction of vinyl acetate disrupts the crystalline order of polyethylene, leading to observable spectral changes.[10]

| Wavenumber (cm⁻¹) | Assignment | Monomer Unit | Reference |

| 2800 - 3000 | C-H stretching | Ethylene & Vinyl Acetate | [12] |

| 1740 | C=O stretch | Vinyl Acetate | [11] |

| 1415, 1440, 1460 | >CH₂ deformation | Ethylene | [10] |

| 1380 | Methyl symmetric bending | Vinyl Acetate | [12] |

| 630 | O-C=O deformation | Vinyl Acetate | [11] |

Table 2: Characteristic Raman Bands for Ethylene-Vinyl Acetate (EVA) Copolymers.

Quantitative Analysis using Raman Spectroscopy

The vinyl acetate content can be quantified using Raman spectroscopy by creating a calibration model, for instance, through partial least squares (PLS) regression of the spectra.[11] The ratio of the intensities of specific bands, such as the CH₂ and CH₃ bands, can also be used to determine the degree of crosslinking in EVA.[13]

Experimental Protocol: Raman Analysis of EVA Copolymers

This protocol describes the analysis of EVA copolymers using a benchtop Raman spectrometer.

Materials and Equipment:

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm or 1064 nm)[11][12]

-

EVA copolymer samples

-

Software for data acquisition and analysis

Procedure:

-

Sample Preparation: Samples can be in the form of pellets or films and are typically analyzed directly without further preparation.[12]

-

Instrument Setup:

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum for a set integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed microstructural analysis of copolymers, providing information on composition, sequence distribution, and stereochemistry.[6][7] Both ¹H and ¹³C NMR are commonly employed.

Key NMR Spectral Features of Vinyl Acetate Copolymers

In the ¹H NMR spectrum of an EVA copolymer, the protons of the vinyl acetate and ethylene units resonate at distinct chemical shifts.

| Chemical Shift (ppm) | Assignment | Monomer Unit | Reference |

| 4.8 - 5.2 | -CH- proton of the vinyl acetate unit | Vinyl Acetate | [14] |

| 1.5 - 2.1 | -CH₂- protons of the polymer backbone and -CH₃ protons of the acetate group | Ethylene & Vinyl Acetate | [14] |

| 1.1 - 1.3 | -CH₂- protons of the ethylene units | Ethylene | [14] |

Table 3: Characteristic ¹H NMR Chemical Shifts for Ethylene-Vinyl Acetate (EVA) Copolymers.

The ¹³C NMR spectrum provides more detailed information about the copolymer microstructure, with distinct signals for different monomer sequences (dyads and triads).[7]

Quantitative Analysis using NMR

The composition of vinyl acetate copolymers can be accurately determined from the integrated intensities of the signals in the ¹H NMR spectrum. The mole fraction of vinyl acetate can be calculated by comparing the integral of the methine proton of the VA unit to the total integral of all protons.

Experimental Protocol: NMR Analysis of EVA Copolymers

This protocol outlines the procedure for solution-state NMR analysis of EVA copolymers.

Materials and Equipment:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., 1,2,4-trichlorobenzene with a lock solvent like benzene-d₆, or deuterated chloroform)[7][15]

-

EVA copolymer samples

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the EVA copolymer in the deuterated solvent to make a solution of approximately 20% concentration.[7]

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Set the acquisition parameters, including the pulse angle (e.g., 90°), relaxation delay, and number of scans. To ensure accurate quantification, the relaxation delay should be sufficiently long (at least 5 times the longest T₁ relaxation time).[7]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the vinyl acetate methine proton and the protons of the polymer backbone.

-

Calculate the vinyl acetate content based on the integral ratios.

-

Workflow and Technique Selection

The selection of the appropriate spectroscopic technique depends on the specific information required. The following diagrams illustrate a general workflow for the spectroscopic analysis of vinyl acetate copolymers and a decision-making process for technique selection.

Caption: General experimental workflow for the spectroscopic analysis of vinyl acetate copolymers.

Caption: Logic diagram for selecting the appropriate spectroscopic technique.

Conclusion

The spectroscopic analysis of vinyl acetate copolymers is a multifaceted field where FTIR, Raman, and NMR spectroscopy each offer unique advantages. FTIR provides a rapid and accessible method for qualitative and quantitative screening. Raman spectroscopy is a powerful tool for both at-line and in-line analysis, offering complementary information to FTIR. For a comprehensive understanding of the copolymer's microstructure, including monomer sequencing and precise composition, NMR spectroscopy is the gold standard. The synergistic application of these techniques enables a thorough characterization of vinyl acetate copolymers, which is critical for quality control and the development of new materials in various industries, including pharmaceuticals.

References

- 1. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 2. sciepub.com [sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies: Identification of Spectral Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) [pubs.sciepub.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. bdih-download.endress.com [bdih-download.endress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols for Electrospinning of Vinyl Acetate/Vinyl Alcohol Nanofibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrospinning of nanofibers composed of poly(vinyl acetate) (PVAc), poly(vinyl alcohol) (PVA), and their blends. Detailed protocols, experimental parameters, and the resulting nanofiber characteristics are presented to assist researchers in developing and optimizing their electrospinning processes for various applications, particularly in the field of drug delivery.

Introduction

Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. The high surface-area-to-volume ratio, porosity, and tunable properties of electrospun nanofibers make them ideal for a wide range of applications, including tissue engineering, filtration, and controlled drug release.

Poly(vinyl alcohol) (PVA) is a biocompatible, biodegradable, and water-soluble polymer known for its excellent fiber-forming properties.[1] Poly(vinyl acetate) (PVAc), the precursor to PVA, is a more hydrophobic polymer. Blending these two polymers allows for the modulation of nanofiber properties, such as hydrophilicity, degradation rate, and mechanical strength, making them highly suitable for controlled drug delivery applications. By adjusting the ratio of PVA to PVAc, the release profile of encapsulated drugs can be tailored to specific therapeutic needs.[2]

Experimental Protocols

Materials

-

Poly(vinyl alcohol) (PVA)

-

Poly(vinyl acetate) (PVAc)

-

Solvents: Acetic acid, Distilled water, Dimethylformamide (DMF)

-

Active Pharmaceutical Ingredient (API) (optional, for drug delivery applications)

Preparation of Polymer Solutions

Protocol for PVA/PVAc Blend Solution (50:50 w/w): [2]

-

PVA Solution Preparation:

-

Prepare a 5% (w/v) PVA solution by dissolving PVA powder in a 50% aqueous acetic acid solution.

-

Heat the mixture at 70°C for 3 hours with continuous stirring to ensure complete dissolution.

-

Allow the solution to cool to room temperature while stirring for an additional 17 hours.

-

-

PVAc Solution Preparation:

-

Prepare a 32% (w/v) PVAc solution by dissolving PVAc granules in a 50% aqueous acetic acid solution.

-

Stir the mixture at room temperature for at least 20 hours until the granules are fully dissolved.

-

-

Blending:

-

To create a 50:50 (by weight) PVA/PVAc blend, add the PVAc solution to the cooled PVA solution.

-

Stir the combined solution for another 17 hours to ensure a homogenous mixture. The final total polymer concentration will be 8.5% (w/v).

-

Note: For drug-loaded nanofibers, the active pharmaceutical ingredient (API) can be added to the polymer solution and stirred for a few hours before electrospinning.[2] The addition of drugs may affect the solution viscosity and, consequently, the nanofiber diameter.[2]

Electrospinning Process

The following is a general protocol for the electrospinning of PVA/PVAc solutions. Optimal parameters should be determined experimentally for each specific setup and desired nanofiber characteristics.

-

Load the prepared polymer solution into a plastic syringe fitted with a metallic needle (e.g., 23G).[3]

-

Mount the syringe on a syringe pump to ensure a constant and controllable flow rate.

-

Position the needle tip at a fixed distance from a grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil).

-

Apply a high voltage between the needle tip and the collector using a high-voltage power supply.

-

Initiate the syringe pump to feed the polymer solution at the desired flow rate.

-

As the charged polymer jet travels from the needle to the collector, the solvent evaporates, and solid nanofibers are deposited on the collector.

-

After the desired deposition time, turn off the power supply and the syringe pump.

-

Carefully remove the nanofiber mat from the collector for further characterization.

Data Presentation: Electrospinning Parameters and Nanofiber Properties

The following tables summarize quantitative data from various studies on the electrospinning of PVA, PVAc, and their blends.

Table 1: Electrospinning Parameters for PVA, PVAc, and Blends

| Polymer/Blend | Polymer Concentration (wt%) | Solvent System | Applied Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Resulting Nanofiber Diameter (nm) | Reference |

| PVA | 5 | 50% Acetic Acid | - | - | - | 275 ± 63 | [2] |

| PVAc | 32 | 50% Acetic Acid | - | - | - | 1335 ± 324 | [2] |

| PVA/PVAc (50:50) | 8.5 | 50% Acetic Acid | - | - | - | 455 ± 121 | [2] |

| PVA | 25 | DMF | 10 | 0.1 - 0.3 | 10 | - | [3] |

| Cellulose Acetate/PVA | 10 | Acetic Acid/DI Water | 20 | 1.5 | 30 | 879 - 906 | [4] |

| Chitosan/PVA | - | 70% Acetic Acid | - | - | - | - | [5] |

Table 2: Influence of Drug Loading on Nanofiber Diameter [2]

| Polymer Blend | Drug (Ciprofloxacin HCl) Loading (% w/w) | Nanofiber Diameter (nm) |

| PVA/PVAc (50:50) | 0 | 455 ± 121 |

| PVA/PVAc (50:50) | 5 | 352 ± 98 |

| PVA/PVAc (50:50) | 10 | 298 ± 76 |

Table 3: Mechanical and Thermal Properties of Electrospun Nanofibers

| Polymer/Blend | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Reference |

| PVA | 71.42 ± 16.56 | 5.34 ± 0.67 | 194.87 ± 31.43 | ~200 | - | [6] |

| Cellulose Acetate/PVA | - | - | - | - | 75 | [4] |

| PVA (heat-treated) | 103,000 - 137,000 | 2.41 - 6.98 | 21 - 60 | - | - | [7] |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Composite poly(vinyl alcohol)/poly(vinyl acetate) electrospun nanofibrous mats as a novel wound dressing matrix for controlled release of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Electrospun Cellulose Acetate/Poly(Vinyl Alcohol) Nanofibers Loaded with Methyl Gallate and Gallic Acid for Anti-Staphylococcus aureus Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Vinyl Acetate/Vinyl Alcohol Hydrogels for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(vinyl alcohol) (PVA), a polymer derived from the hydrolysis of poly(vinyl acetate) (PVAc), is a versatile and biocompatible material extensively used in the biomedical field. Its hydrogels are particularly attractive for drug delivery applications due to their high water content, tunable mechanical properties, and non-toxic nature. The presence of residual acetate groups from incomplete hydrolysis can influence the hydrogel's properties, such as its crystallinity and swelling behavior.

This document provides detailed protocols for the preparation of PVA-based hydrogels using both physical (freeze-thaw cycling) and chemical crosslinking (glutaraldehyde and citric acid) methods. It also presents a compilation of quantitative data to facilitate the selection of an appropriate hydrogel formulation for specific drug delivery applications.

Experimental Protocols

Protocol 1: Physical Crosslinking via Freeze-Thaw Cycling

This method relies on the formation of crystalline regions within the PVA matrix through repeated freezing and thawing cycles, which act as physical crosslinks.

Materials:

-

Poly(vinyl alcohol) (PVA) powder (degree of hydrolysis 87-89%)

-

Deionized water

-

Magnetic stirrer with hot plate

-

Petri dishes or desired molds

Procedure:

-

Preparation of PVA Solution:

-

Prepare a 10% (w/w) PVA solution by dissolving 10 g of PVA powder in 90 mL of deionized water.

-

Heat the mixture to 90-100 °C while stirring continuously for at least 6 hours, or until the PVA is completely dissolved and the solution is clear.[1]

-

Allow the solution to cool to room temperature.

-

-

Freeze-Thaw Cycling:

-

Pour the PVA solution into Petri dishes or other suitable molds.

-

Freeze the samples at -20 °C for 12 to 24 hours.

-

Thaw the frozen samples at room temperature (25 °C) for 1 to 3 hours.[2]

-

Repeat the freeze-thaw cycle for a desired number of times (typically 3-6 cycles). The mechanical properties of the hydrogel generally do not significantly change after approximately six cycles.[3]

-

-

Hydrogel Purification and Sterilization:

-

After the final thaw cycle, immerse the hydrogels in deionized water to remove any uncrosslinked PVA. The water should be changed periodically over 24-48 hours.

-

The hydrogels can be sterilized using appropriate methods such as autoclaving or gamma irradiation, depending on the encapsulated drug's stability.

-

Protocol 2: Chemical Crosslinking with Glutaraldehyde

Glutaraldehyde is a common crosslinking agent that reacts with the hydroxyl groups of PVA to form acetal bridges.

Materials:

-

PVA solution (10% w/w, prepared as in Protocol 1)

-

Glutaraldehyde (GA) solution (e.g., 25% aqueous solution)

-

Hydrochloric acid (HCl) (as a catalyst)

-

Phosphate buffer solution (PBS, pH 7.4)

Procedure:

-

Crosslinking Reaction:

-

To the 10% PVA solution, add hydrochloric acid to act as a catalyst.

-

Add the desired amount of glutaraldehyde solution. The final concentration of GA will influence the crosslinking density and hydrogel properties.

-

Stir the mixture thoroughly to ensure homogeneous crosslinking.

-

Pour the solution into molds and allow the crosslinking reaction to proceed at room temperature. The gelation time will depend on the GA concentration and pH.

-

-

Purification:

-

After gelation, immerse the hydrogels in a large volume of deionized water or PBS to remove any unreacted glutaraldehyde and catalyst. The washing solution should be changed frequently over 48-72 hours to ensure complete removal of potentially toxic residues.

-

Protocol 3: Chemical Crosslinking with Citric Acid

Citric acid is a non-toxic, trifunctional carboxylic acid that can form ester bonds with the hydroxyl groups of PVA upon heating.

Materials:

-

PVA solution (5% w/w)

-

Citric acid (CA)

-

Hydrochloric acid (1M HCl, as a catalyst)

-

Deionized water

Procedure:

-

Preparation of Crosslinking Solution:

-

Crosslinking and Curing:

-

Washing and Final Drying:

Quantitative Data Presentation

The properties of PVA hydrogels are highly dependent on the preparation method and parameters. The following tables summarize key quantitative data from various studies to aid in the selection of an appropriate formulation.

Table 1: Comparison of Swelling Ratios for Different Hydrogel Preparations

| Crosslinking Method | Polymer/Crosslinker Concentration | Swelling Ratio (%) | Reference |

| Freeze-Thaw | 15% PVA, 5 cycles | ~800 | [5] |

| Freeze-Thaw | 10% PVA, 5 cycles | ~1200 | [5] |

| Chemical (Citric Acid) | 5% PVA, 0.4% CA | Higher than 1.2% CA | [4] |

| Chemical (Citric Acid) | 5% PVA, 1.2% CA | Lower than 0.4% CA | [4] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 0.2% Glyoxal | 69.1 | [6] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 1% Glyoxal | 69.7 | [6] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 5.95% GA | 52.8 | [6] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 11.9% GA | 41.5 | [6] |

Table 2: Comparison of Mechanical Properties for Different Hydrogel Preparations

| Crosslinking Method | Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |

| Freeze-Thaw | PVA-EG (H2O/EG 4:6) | 2.5 | - | [7] |

| Freeze-Thaw | PVA (3 cycles) | 0.50 | 0.059 | [7] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 5.95% GA | - | 6.2 | [6] |

| Chemical (Glutaraldehyde) | 7.75% PVA, 11.9% GA | - | 9.3 | [6] |

| Chemical (Glyoxal) | 7.75% PVA, 0.2% Glyoxal | - | 1.1 | [6] |

| Chemical (Glyoxal) | 7.75% PVA, 1% Glyoxal | - | 1.4 | [6] |

| Freeze-Thaw | PVA/HCPE composite | 98 | - | [3] |

Table 3: Drug Loading and Release Characteristics

| Crosslinking Method | Drug | Drug Loading Efficiency (%) | Cumulative Release (%) | Time (h) | pH | Reference |

| Freeze-Thaw | Bovine Serum Albumin | 96.2 ± 3.8 | - | 30 | - | [2] |

| Physical (Hydrogen Bonds) | Metformin | - | 55 | 72 | - | [8] |

| Chemical (Glutaraldehyde) | Ciprofloxacin HCl | - | ~84 | 12 | 7.5 | [9] |

| Chemical (Glutaraldehyde) | Ciprofloxacin HCl | - | ~54 | 12 | 5.5 | [9] |

| Chemical (Glutaraldehyde) | Bovine Serum Albumin | - | 45 | - | 7.4 | [10] |

| Chemical (Glutaraldehyde) | Bovine Serum Albumin | - | 63 | - | 8.0 | [10] |

| Chemical (Citric Acid) | Paracetamol | - | Sustained Release | - | - | [11] |

Visualizations

The following diagrams illustrate the workflows for the preparation of PVA hydrogels and a typical drug release study.

Caption: Experimental workflows for hydrogel synthesis and drug release.

Discussion

The choice of preparation method for vinyl acetate/vinyl alcohol hydrogels significantly impacts their physicochemical properties and, consequently, their performance as drug delivery vehicles.

-

Physical Crosslinking (Freeze-Thaw): This method is advantageous due to the absence of potentially toxic chemical crosslinking agents, making the resulting hydrogels highly biocompatible.[2] The mechanical strength and swelling properties can be tuned by varying the number of freeze-thaw cycles and the initial PVA concentration.[5] However, the mechanical properties of purely physically crosslinked hydrogels may be inferior to their chemically crosslinked counterparts.[12]

-

Chemical Crosslinking: Chemical crosslinkers like glutaraldehyde and citric acid create more stable, covalently linked networks.[11] This generally results in hydrogels with higher mechanical strength and lower swelling ratios compared to physically crosslinked ones.[6] The degree of crosslinking, and thus the hydrogel's properties, can be precisely controlled by adjusting the concentration of the crosslinking agent.[8] However, it is crucial to thoroughly remove any unreacted chemical crosslinkers to ensure biocompatibility.[10]

Drug Delivery Applications:

The porous structure of these hydrogels allows for the encapsulation and controlled release of therapeutic agents. The release kinetics are influenced by several factors, including the swelling ratio, crosslinking density, and the physicochemical properties of the drug.[13]

-

Swelling-controlled release: In highly swollen hydrogels, drug release is primarily governed by the diffusion of the drug through the water-filled pores.

-

Diffusion-controlled release: In hydrogels with a lower swelling capacity, the release rate is more dependent on the diffusion of the drug through the polymer matrix itself.

By tailoring the hydrogel's properties through the choice of preparation method and parameters, it is possible to achieve a desired drug release profile, ranging from burst release to sustained release over extended periods.[9][14]

Conclusion

Vinyl acetate/vinyl alcohol hydrogels are highly versatile materials for drug delivery applications. The detailed protocols and comparative data presented in these application notes provide a foundation for researchers to develop and optimize hydrogel formulations for their specific therapeutic needs. Careful consideration of the crosslinking method and preparation parameters is essential to achieve the desired balance of mechanical strength, swelling behavior, and drug release kinetics.

References

- 1. Physically crosslinked composite hydrogels of PVA with natural macromolecules: structure, mechanical properties, and endothelial cell compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(vinyl alcohol) nanoparticles prepared by freezing-thawing process for protein/peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Construction methods and biomedical applications of PVA-based hydrogels [frontiersin.org]

- 4. lume.ufrgs.br [lume.ufrgs.br]

- 5. Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemically crosslinked PVA hydrogels for cartilage substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications [mdpi.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. pvamu.edu [pvamu.edu]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Vinyl Acetate/Vinyl Alcohol Copolymers for Coating Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl acetate/vinyl alcohol copolymers as coating materials, with a particular focus on their application in the biomedical field for drug delivery. The information presented is intended to guide researchers in the formulation, application, and characterization of these versatile polymer coatings.

Introduction to Vinyl Acetate/Vinyl Alcohol Copolymers

Vinyl acetate/vinyl alcohol copolymers, often referred to as polyvinyl alcohol (PVOH) or ethylene vinyl alcohol (EVOH) in its copolymer form, are synthetic polymers produced by the hydrolysis of polyvinyl acetate (PVAc). The ratio of vinyl acetate to vinyl alcohol units in the polymer chain is a critical parameter that dictates the material's properties and performance. By controlling the degree of hydrolysis, a wide spectrum of properties can be achieved, ranging from the hydrophobic nature of PVAc to the hydrophilic and water-soluble characteristics of fully hydrolyzed PVOH.[1][2]

These copolymers are valued for a range of properties that make them excellent candidates for coating applications, including:

-

Excellent Adhesion: They exhibit strong adhesion to a variety of substrates, including metals and plastics.[2][3]

-

Good Film-Forming Properties: They readily form clear, tough, and flexible films.[2][3]

-

Biocompatibility: Certain formulations have been shown to be biocompatible, making them suitable for biomedical applications such as drug-eluting coatings and wound dressings.[4][5]

-

Tunable Properties: The ability to alter the vinyl acetate to vinyl alcohol ratio allows for the precise control of properties such as hydrophilicity, drug release rate, and mechanical strength.[3][6]

-

Barrier Properties: Copolymers like EVOH are known for their excellent oxygen barrier properties, which are beneficial in packaging and protective coatings.[3]

Quantitative Data on Coating Properties

The following tables summarize key quantitative data for vinyl acetate/vinyl alcohol copolymer coatings from various studies. It is important to note that these values are highly dependent on the specific copolymer composition (degree of hydrolysis), formulation, and processing conditions.

Table 1: Mechanical Properties of Vinyl Acetate/Vinyl Alcohol Copolymer Films

| Property | Copolymer System | Value | Reference |

| Young's Modulus | Wet Poly(2-hydroxyethyl methacrylate-co-vinyl acetate) | 0.67 - 1.50 MPa | [4] |

| Yield Strength | Wet Poly(2-hydroxyethyl methacrylate-co-vinyl acetate) | 0.80 ± 0.15 MPa | [4] |

| Tensile Strength | Hydrolyzed Ethylene Vinyl Acetate (EVA) | Higher than corresponding EVA | [7] |

| Elongation at Break | Hydrolyzed Ethylene Vinyl Acetate (EVA) | Higher than corresponding EVA | [7] |

Table 2: Surface Properties of Vinyl Acetate/Vinyl Alcohol Copolymer Films

| Property | Copolymer System | Value | Reference |

| Water Contact Angle | Poly(vinyl acetate) (PVAc) | ~65° | [5] |

| Water Contact Angle | PVAc with 20% degree of hydrolysis | ~57° | [5] |

| Water Contact Angle | Saponified PVAc film | Higher than general PVA film | [8] |

| Water Contact Angle | Poly(vinyl alcohol) (PVA) membrane | ~70° | [9] |

Table 3: Drug Release Characteristics from Vinyl Acetate/Vinyl Alcohol Copolymer Coatings

| Drug | Copolymer System | Release Profile | Reference |

| Acyclovir | Poly(2-hydroxyethyl methacrylate-co-vinyl acetate) | Sustained release over 7 days | [4] |

| Hydrochlorothiazide | Poly(vinyl alcohol-co-vinyl acetate) films | Release rate tunable by monomer ratio; higher VA content increased release rate | [3][6] |

| Propranolol | Polyvinyl acetate with PEG-PVA pore former | Release controlled by pore former concentration; 1:1 ratio led to complete release in 8 hours | [10] |

| Allantoin | Crosslinked Polyvinyl Alcohol | Controlled release over 8 to 20 hours depending on crosslinker | [1] |

| Theophylline | Polyvinyl acetate dispersion | Release rate dependent on coating thickness (0.5 to 2 mg/cm²) | [10] |

Experimental Protocols

The following are detailed protocols for the preparation and application of vinyl acetate/vinyl alcohol copolymer coatings.

Protocol for Preparation of a Copolymer Coating Solution

This protocol describes the preparation of a simple copolymer solution for coating applications. The concentration and solvent system may need to be optimized based on the specific copolymer and desired coating properties.

Materials:

-

Vinyl acetate/vinyl alcohol copolymer powder

-

Solvent (e.g., deionized water, ethanol, or a mixture thereof)[6][11]

-

Magnetic stirrer and stir bar

-

Beaker